molecular formula C20H36O2 B1260812 (6Z,11Z)-icosa-6,11-dienoic acid

(6Z,11Z)-icosa-6,11-dienoic acid

Cat. No. B1260812
M. Wt: 308.5 g/mol
InChI Key: JCIGYPWFRJJJJC-KLGWIHQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20:2(6,11) is a long-chain fatty acid.

Scientific Research Applications

Chemical Investigation and Biological Activities

A study by Mohamed et al. (2014) focused on the chemical investigation of the Red Sea sponge Mycale euplectellioides. This study discovered new compounds, including hexacosa-(6Z,10Z)-dienoic acid and its derivatives. These compounds exhibited antimicrobial activity against various strains and displayed anti-inflammatory and antipyretic activities. Furthermore, they showed a hepato-protective effect in liver damage models, indicating potential therapeutic applications (Mohamed et al., 2014).

Analysis Techniques

Davis et al. (1999) described a method using 2D NMR spectroscopy for identifying and quantifying conjugated linoleic acids (CLAs) in fatty acid mixtures, including (6Z,11Z)-icosa-6,11-dienoic acid and other isomers. This study demonstrates the utility of NMR spectroscopy in analyzing complex CLA mixtures, crucial for understanding the composition of natural fats and oils (Davis et al., 1999).

Synthetic Applications

Ivanov et al. (2000) synthesized 18-iodooctadeca-(8Z,11Z)-dienoic acid as an intermediate for creating lipoxygenase substrates with bulky substituents. This process illustrates the use of (6Z,11Z)-icosa-6,11-dienoic acid derivatives in synthesizing specialized biochemical tools (Ivanov et al., 2000).

Phospholipid Fatty Acids Study

Carballeira and Restituyo (1991) identified new fatty acids, including 6,11-icosadienoic acid, in the sponge Amphimedon complanata. This discovery expands our understanding of the diversity of fatty acids in marine organisms and their potential applications in various fields (Carballeira & Restituyo, 1991).

properties

Product Name

(6Z,11Z)-icosa-6,11-dienoic acid

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

(6Z,11Z)-icosa-6,11-dienoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,14-15H,2-8,11-13,16-19H2,1H3,(H,21,22)/b10-9-,15-14-

InChI Key

JCIGYPWFRJJJJC-KLGWIHQKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCC/C=C\CCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCC=CCCCCC(=O)O

synonyms

6,11-eicosadienoic acid
6,11-icosadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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